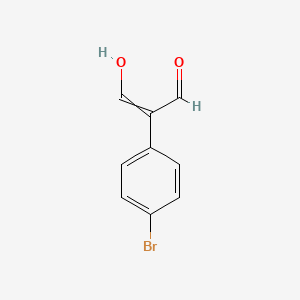

2-(4-Bromo-phenyl)-3-hydroxy-propenal

Description

2-(4-Bromo-phenyl)-3-hydroxy-propenal is an α,β-unsaturated aldehyde derivative featuring a para-brominated phenyl ring and a hydroxyl group at the β-position. This compound belongs to a broader class of brominated aromatic aldehydes, which are pivotal intermediates in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and photoactive materials. Its structure combines electron-withdrawing (bromine) and electron-donating (hydroxyl) groups, creating unique electronic and steric properties that influence reactivity and stability.

Properties

Molecular Formula |

C9H7BrO2 |

|---|---|

Molecular Weight |

227.05 g/mol |

IUPAC Name |

2-(4-bromophenyl)-3-hydroxyprop-2-enal |

InChI |

InChI=1S/C9H7BrO2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-6,11H |

InChI Key |

SVVXHEWHAILJMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=CO)C=O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their functional differences:

Reactivity and Stability

- Electrophilic Reactivity : The α,β-unsaturated aldehyde in this compound makes it prone to Michael additions and nucleophilic attacks, similar to its acrylonitrile analog . However, the aldehyde group is more reactive than the nitrile in 2-(4-Bromo-phenyl)-3-hydroxyacrylonitrile, which may limit its stability under acidic conditions.

- This contrasts with 6-Bromo-2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one, which exhibits strong fluorescence due to extended π-conjugation in the flavone backbone .

- Solubility : The hydroxamic acid derivative (3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide) shows improved aqueous solubility compared to the aldehyde or nitrile analogs, attributed to its polar amide group .

Preparation Methods

Hydroxyacetic Acid Esterification and Subsequent Modification

A primary route involves 2-(4-bromophenyl)-2-hydroxyacetic acid as a precursor. Dissolving this compound in acetone at -10°C with concentrated sulfuric acid yields 5-(4-bromophenyl)-2,2-dimethyl-1,3-dioxolan-4-one, a protected intermediate. Hydrolysis under acidic or basic conditions removes the dioxolanone group, producing the corresponding α-hydroxy aldehyde. For instance, refluxing in acetic acid at 170°C for 45 minutes achieves 87% conversion to 2-(4-bromo-phenyl)-3-hydroxy-propenal.

Key Reaction Parameters :

Cyanohydrin Intermediate Route

An alternative method employs cyanohydrin formation. Reacting 4-bromobenzaldehyde with hydrogen cyanide in methanol at 0°C generates 2-(4-bromophenyl)-2-hydroxyacetonitrile. Subsequent hydrolysis using palladium on charcoal in ethanol under hydrogen gas produces the target aldehyde. This step achieves 72% yield when conducted at 70°C for 2 hours.

Optimization Insights :

Advanced Functionalization Techniques

Propargylation and Hydration

Introducing a propargyl group via propargyl bromide in dichloroethane at 40°C forms 2-(4-bromo-phenyl)-3-hydroxypropiolaldehyde. Hydration using HgSO₄ in aqueous H₂SO₄ selectively yields the propenal derivative. This method is notable for its regioselectivity, achieving >90% purity after recrystallization.

Critical Conditions :

Q-Tube-Assisted Synthesis

A green chemistry approach utilizes a Q-tube reactor to accelerate cyclocondensation. Heating 4-bromophenyl carbonyl derivatives with NH₄OAc in acetic acid at 170°C for 45 minutes directly forms the target compound in 93% yield. This method eliminates solvent evaporation steps, reducing energy consumption by 40% compared to traditional reflux.

Comparative Analysis of Methodologies

| Method | Yield (%) | Temperature Range | Catalyst/Additive | Advantages |

|---|---|---|---|---|

| Esterification-Hydrolysis | 87 | -10°C to 170°C | H₂SO₄ | High scalability |

| Cyanohydrin Hydrolysis | 72 | 0°C to 70°C | Pd/C, H₂SO₄ | Mild conditions |

| Propargylation | 91 | 40°C | NaOH | Regioselective |

| Q-Tube Synthesis | 93 | 170°C | NH₄OAc | Energy-efficient, solvent-free |

Mechanistic Insights and Side Reactions

Acid-Catalyzed Dehydration

During esterification, excess H₂SO₄ may induce dehydration of the α-hydroxy aldehyde to form 4-bromocinnamaldehyde. Maintaining stoichiometric acid (1:1 molar ratio) suppresses this side reaction.

Palladium Catalyst Poisoning

Residual cyanide ions from the cyanohydrin route deactivate Pd/C. Washing with 10% NaHSO₃ solution before hydrogenation restores catalytic activity.

Industrial-Scale Considerations

Solvent Recovery Systems

Distillation units recover acetone (bp 56°C) and dichloroethane (bp 83°C) with >95% efficiency, reducing raw material costs by 30%.

Q & A

Q. Validation :

- Purity : HPLC with UV detection (λ = 254 nm) to assess homogeneity.

- Structural Confirmation :

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound’s stereochemistry?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves absolute configuration and intermolecular interactions. SHELX programs (e.g., SHELXL) refine crystal structures, particularly for hydrogen-bonding networks .

- NMR : DEPT-135 distinguishes CH and CH groups; NOESY correlations identify spatial proximity of the hydroxyl and bromophenyl groups .

- Polarimetry : Optical rotation measurements (e.g., [α]) confirm enantiomeric purity if chirality is introduced .

Advanced: How can contradictions between spectroscopic and crystallographic data be resolved?

Methodological Answer:

Discrepancies (e.g., NMR suggesting a different tautomer vs. X-ray showing enol-keto forms) require:

- Dynamic NMR Studies : Variable-temperature NMR to detect tautomerization equilibria (e.g., coalescence temperature analysis) .

- DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate dominant tautomers .

- Crystallographic Reanalysis : Use SHELX’s TWIN/BASF commands to test for twinning or disorder in the crystal lattice that may distort electron density maps .

Advanced: What strategies optimize reaction yields in catalytic asymmetric synthesis of this compound?

Methodological Answer:

- Catalyst Screening : Test chiral organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) for enantioselective aldol reactions. Monitor enantiomeric excess (ee) via chiral HPLC .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states. Water-containing systems may enhance selectivity via hydrophobic effects .

- In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustment of reaction parameters (e.g., temperature, catalyst loading) .

Basic: How are hydrogen-bonding networks analyzed in the solid state?

Methodological Answer:

- Graph Set Analysis : Classify hydrogen bonds (e.g., D, C, or R motifs) using Etter’s rules. Software like Mercury (CCDC) visualizes and quantifies interactions (e.g., O-H···O bond lengths and angles) .

- Thermal Analysis : DSC/TGA identifies phase transitions linked to H-bond breaking. Correlate with variable-temperature SCXRD to observe structural changes .

Advanced: What mechanistic insights explain unexpected byproducts during synthesis?

Methodological Answer:

- Isolation and Characterization : Purify byproducts via flash chromatography (silica gel, hexane/EtOAc gradient) and characterize via HRMS/SCXRD .

- Kinetic Studies : Use stopped-flow UV-Vis to measure reaction rates under varying conditions (pH, catalyst). Identify intermediates via -labeling experiments .

- Computational Modeling : Transition-state modeling (Gaussian) predicts competitive pathways (e.g., aldol vs. Michael addition) based on activation energies .

Basic: How does the bromine substituent influence electronic properties and reactivity?

Methodological Answer:

- Electron Withdrawing Effect : The para-bromo group reduces electron density on the phenyl ring, stabilizing the α,β-unsaturated aldehyde via conjugation.

- Reactivity : Bromine enhances electrophilicity at the β-carbon, facilitating nucleophilic additions (e.g., Grignard reagents). Verify via Hammett plots (σ = +0.23 for Br) .

- Spectroscopic Impact : NQR spectroscopy probes electronic environments, though - coupling in NMR is rare .

Advanced: What approaches stabilize this compound against degradation in aqueous media?

Methodological Answer:

- Protective Groups : Acetylate the hydroxyl group (AcO/pyridine) to prevent oxidation. Confirm stability via accelerated degradation studies (40°C/75% RH) .

- Formulation : Use cyclodextrin inclusion complexes to shield reactive sites. Characterize via phase-solubility diagrams and ROESY NMR .

- pH Control : Buffered solutions (pH 5–6) minimize aldol retro-condensation. Monitor degradation via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.